
5-(二甲氨基)戊-2-酮
概述
描述
5-(Dimethylamino)pentan-2-one is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol.
科学研究应用
5-(Dimethylamino)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
5-(Dimethylamino)pentan-2-one, also known as Dipentylone or N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary targets of this compound are the dopamine, serotonin, and norepinephrine transporters in the central nervous system . These transporters play a crucial role in regulating neurotransmitter concentrations, which are essential for normal brain function .
Mode of Action
Dipentylone acts by increasing the concentrations of dopamine, serotonin, and norepinephrine in the central nervous system . It achieves this by interacting with their respective transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action .
Biochemical Pathways
It is known that the compound affects the dopaminergic, serotonergic, and noradrenergic systems, which are involved in various physiological functions, including mood regulation, reward processing, and the stress response .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following ingestion . The compound’s bioavailability, half-life, and elimination routes remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dipentylone. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors, including a person’s genetic makeup, overall health status, and the presence of other substances in the body, can influence the compound’s effects .
生化分析
Biochemical Properties
5-(Dimethylamino)pentan-2-one plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine . The compound acts as a substrate for these enzymes, leading to alterations in neurotransmitter levels and subsequent effects on neuronal signaling. Additionally, 5-(Dimethylamino)pentan-2-one binds to transport proteins such as dopamine and serotonin transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .
Cellular Effects
5-(Dimethylamino)pentan-2-one exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, serotonin, and norepinephrine, leading to increased neuronal excitability and synaptic transmission . This compound also influences cell signaling pathways, including the activation of protein kinase A and protein kinase C, which are involved in regulating cellular responses to neurotransmitters . Furthermore, 5-(Dimethylamino)pentan-2-one affects gene expression by modulating the activity of transcription factors such as cAMP response element-binding protein (CREB), resulting in changes in the expression of genes involved in neurotransmitter synthesis and signaling .
Molecular Mechanism
The molecular mechanism of action of 5-(Dimethylamino)pentan-2-one involves its interaction with neurotransmitter transporters and enzymes. By binding to dopamine, serotonin, and norepinephrine transporters, it inhibits their reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged activation of postsynaptic receptors and enhanced neurotransmitter signaling. Additionally, 5-(Dimethylamino)pentan-2-one acts as a substrate for monoamine oxidase and catechol-O-methyltransferase, leading to the production of metabolites that further modulate neurotransmitter levels . These interactions contribute to the compound’s stimulant effects and its impact on neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Dimethylamino)pentan-2-one have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 5-(Dimethylamino)pentan-2-one leads to acute increases in neurotransmitter levels and neuronal excitability, while prolonged exposure may result in adaptive changes in receptor sensitivity and neurotransmitter synthesis . These temporal effects highlight the importance of considering exposure duration in experimental studies involving this compound.
Dosage Effects in Animal Models
The effects of 5-(Dimethylamino)pentan-2-one vary with different dosages in animal models. At low doses, the compound induces mild stimulant effects, characterized by increased locomotor activity and enhanced cognitive function . Higher doses can lead to more pronounced effects, including hyperactivity, agitation, and stereotypic behaviors . Toxic or adverse effects, such as seizures and neurotoxicity, have been observed at very high doses . These findings underscore the importance of dose-dependent studies to determine the therapeutic window and potential risks associated with 5-(Dimethylamino)pentan-2-one.
Metabolic Pathways
5-(Dimethylamino)pentan-2-one is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of 5-(Dimethylamino)pentan-2-one’s biotransformation and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-(Dimethylamino)pentan-2-one is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with transporters and binding proteins, such as dopamine and serotonin transporters, to facilitate its uptake and distribution within neuronal cells . Additionally, 5-(Dimethylamino)pentan-2-one can accumulate in specific tissues, such as the brain and liver, where it may exert prolonged effects . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 5-(Dimethylamino)pentan-2-one plays a role in its activity and function. The compound can localize to specific subcellular compartments, such as synaptic vesicles and mitochondria, where it may influence neurotransmitter release and energy metabolism . Targeting signals and post-translational modifications may direct 5-(Dimethylamino)pentan-2-one to these compartments, affecting its interactions with biomolecules and its overall activity . Investigating the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)pentan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 4-penten-1-amine, N,N-dimethyl- with appropriate reagents . The reaction conditions typically involve the use of hydrogen chloride, oxygen, sodium chloride, copper dichloride, and palladium dichloride in water at 60°C for 6 hours .
Industrial Production Methods
While specific industrial production methods for 5-(Dimethylamino)pentan-2-one are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(Dimethylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .
相似化合物的比较
Similar Compounds
Some compounds similar to 5-(Dimethylamino)pentan-2-one include:
Dipentylone: A substituted cathinone derivative with stimulant effects.
N-Ethylpentylone: Another synthetic cathinone with similar properties.
Dimethylpentylone: Known for its psychoactive effects and similar mechanism of action.
Uniqueness
5-(Dimethylamino)pentan-2-one is unique due to its specific molecular structure and the particular effects it exerts on biological systems.
属性
IUPAC Name |
5-(dimethylamino)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)5-4-6-8(2)3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRLXYVAWDRFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379793 | |
| Record name | 5-(dimethylamino)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43018-61-7 | |
| Record name | 5-(dimethylamino)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Dimethylamino-pentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



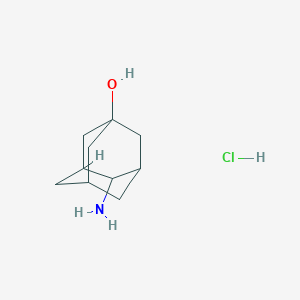
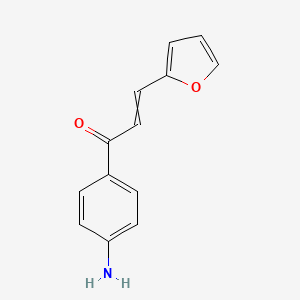
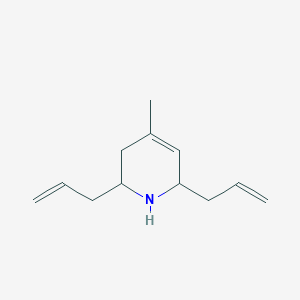
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
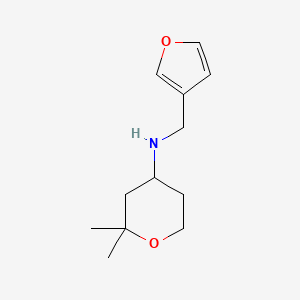
![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
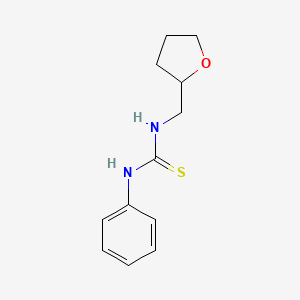
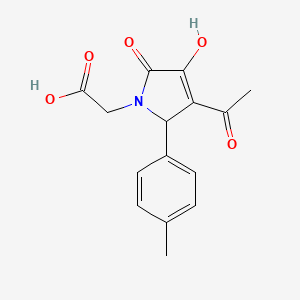

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
